3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a heterocyclic compound that features a unique structure combining a pyrazole ring with a pyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization with diphenylacetylene under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid (HNO₃) for nitration, and halogenating agents like bromine (Br₂) for halogenation.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups onto the phenyl rings.
Scientific Research Applications
3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share similar structural features and are also studied for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds like 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles have similar reactivity and applications in medicinal chemistry.
Uniqueness
3-(4-Nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one stands out due to its unique combination of a pyrazole and pyrrolo ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-nitrophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-11-13-18(14-12-15)27(29)30)22(16-7-3-1-4-8-16)26(23)17-9-5-2-6-10-17/h1-14,22H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIDELMEMUXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.